(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate
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Overview
Description
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound with a unique structure that combines a quinuclidine moiety with a phenyl group and a glycolate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through a series of reactions, including alkylation and cyclization. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the glycolate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the saturation of the alkyne group to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Quinuclidine derivatives with various functional groups
Scientific Research Applications
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine moiety can act as a ligand, binding to receptors and modulating their activity. The phenyl and glycolate groups can enhance the compound’s binding affinity and specificity, while the alkyne group can participate in additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-quinuclidyl phenyl(isopropyl)glycolate: Similar structure but with an isopropyl group instead of the 3-methyl-but-1-yn-3-enyl group.
2-Methyl-quinazolines: Share the quinuclidine core but differ in the attached functional groups and overall structure.
Uniqueness
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its combination of a quinuclidine core with a phenyl group and a glycolate ester, along with the presence of an alkyne group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
101711-06-2 |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C21H25NO3/c1-15(2)9-12-21(24,18-7-5-4-6-8-18)20(23)25-19-16(3)22-13-10-17(19)11-14-22/h4-8,16-17,19,24H,1,10-11,13-14H2,2-3H3 |
InChI Key |
VAZMYEINDVOWBR-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
Synonyms |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-5-methyl-2-phenyl-hex -5-en-3-ynoate |
Origin of Product |
United States |
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